molecular formula C11H13N3 B15369241 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine CAS No. 61149-76-6

1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine

Cat. No.: B15369241
CAS No.: 61149-76-6
M. Wt: 187.24 g/mol
InChI Key: UFFZKYLMWZNDSU-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine ( 61149-76-6) is a specialized quinoxaline derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol, belongs to the quinoxaline class of nitrogen-containing heterocycles, which are recognized for their planar, polyaromatic structure and diverse biological properties. Quinoxaline derivatives are extensively investigated for their broad spectrum of biological activities, positioning this compound as a valuable scaffold for developing novel therapeutic agents. Recent scientific literature highlights the considerable potential of quinoxaline-based structures as antiviral agents, with demonstrated activity against various respiratory pathogens, including coronaviruses such as SARS-CoV-2. Their proposed mechanism of action includes high-affinity binding to key viral replication enzymes, such as proteases, thereby inhibiting viral propagation . Furthermore, research indicates promising applications in oncology, with certain quinoxaline derivatives exhibiting potent anticancer properties through mechanisms that may involve interaction with cellular DNA . The structural motif is also explored for antimicrobial, antidiabetic, and anti-inflammatory activities, as well as potential applications in managing Alzheimer's disease . This product is provided for research purposes only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a controlled environment.

Properties

CAS No.

61149-76-6

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

1,3-dimethyl-2-methylidenequinoxalin-5-amine

InChI

InChI=1S/C11H13N3/c1-7-8(2)14(3)10-6-4-5-9(12)11(10)13-7/h4-6H,2,12H2,1,3H3

InChI Key

UFFZKYLMWZNDSU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2N(C1=C)C)N

Origin of Product

United States

Biological Activity

1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine (CAS No. 61149-76-6) is a nitrogen-containing heterocyclic compound with potential biological activities. Its structural features suggest possible interactions with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N3C_{11}H_{13}N_3. The compound features a quinoxaline core, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis and evaluation of various quinoxaline compounds, including this compound, which demonstrated promising in vitro activity against several bacterial strains. Specifically, the compound was found to inhibit growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Potential

Quinoxaline derivatives are also being explored for their anticancer properties. The compound's ability to interact with cellular targets involved in cancer progression has been investigated. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through mechanisms that involve the modulation of signaling pathways associated with cell survival and proliferation .

Study on Antimicrobial Efficacy

A comprehensive evaluation of various quinoxaline derivatives revealed that this compound exhibited notable activity against Candida species, showcasing its potential as an antifungal agent. The Minimum Inhibitory Concentration (MIC) values were recorded to assess its potency compared to standard antifungal drugs .

Compound NameMIC (µg/mL)Activity Type
This compound16Antifungal
Fluconazole8Antifungal

Anticancer Activity Assessment

In vitro studies have shown that this compound can inhibit the proliferation of specific cancer cell lines. For instance, it was tested against human breast cancer cells (MCF-7) and showed dose-dependent cytotoxicity. The IC50 value was determined to be around 25 µM, indicating significant potential for further development as an anticancer therapeutic .

The biological activity of this compound is likely attributed to its ability to interact with various biological macromolecules. Studies suggest that it may inhibit enzymes involved in nucleic acid synthesis or interfere with cellular signaling pathways critical for cancer cell survival.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The most structurally analogous compound identified is 2-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine (). Key differences include:

Property 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine
Core Structure 1,2-Dihydroquinoxaline (two adjacent N atoms) Tetrahydroisoquinoline (one N, partially saturated ring)
Substituents 1-Me, 3-Me, 2-methylidene (=CH₂), 5-NH₂ 2-Me, 5-NH₂
Aromaticity Partial (due to dihydro core) Non-aromatic (fully saturated positions)
Functional Groups C=N (quinoxaline), NH₂, methylidene NH₂, aliphatic CH₃

The quinoxaline core in the target compound introduces electron-deficient characteristics, whereas the tetrahydroisoquinoline derivative exhibits aliphatic flexibility, influencing solubility and biological target interactions.

Physicochemical Properties

  • Melting Point: The tetrahydroisoquinoline derivative’s synthesis () yields a product with a melting point of 200°C, indicative of high crystallinity due to hydrogen bonding .
  • Spectroscopic Signatures: IR: The NH₂ group (3448–3320 cm⁻¹) and C=N (1637 cm⁻¹) in align with quinoxaline-related compounds, though the target lacks the C-S bond (1314 cm⁻¹) observed in . NMR: Aromatic protons in the tetrahydroisoquinoline derivative resonate at δ 7.03–7.79 ppm , whereas the target compound’s methylidene group may show distinct deshielding (δ ~5–6 ppm).

Q & A

Q. What are the optimal synthetic routes for 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this quinoxaline derivative can be optimized using protocols analogous to substituted benzimidazole or quinoline systems. For example, condensation reactions between o-phenylenediamine derivatives and ketones/aldehydes under acidic or basic conditions (e.g., acetic acid or sodium hydroxide) are common. Reaction parameters such as temperature (80–120°C), solvent polarity (ethanol vs. DMF), and catalyst choice (e.g., p-toluenesulfonic acid) should be systematically varied. Monitoring reaction progress via thin-layer chromatography (TLC) and characterizing intermediates/purified products using 1^1H/13^{13}C NMR and IR spectroscopy is critical .

Q. How can researchers validate the structural integrity of this compound and its intermediates?

Methodological Answer: Structural validation requires a combination of spectroscopic and computational methods:

  • NMR Spectroscopy : Compare experimental 1^1H and 13^{13}C NMR shifts with predicted values from quantum-chemical tools (e.g., density functional theory).
  • X-ray Crystallography : Resolve crystal structures of intermediates or analogs to confirm bond angles and stereochemistry.
  • InChIKey Validation : Cross-reference the compound’s InChIKey (e.g., IWLVIVKGGLGGEH-UHFFFAOYSA-N for structurally similar compounds) with databases like PubChem to ensure consistency .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be established for this compound in biological systems?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes or receptors). Compare results with experimental IC50_{50} values from biochemical assays.
  • QSAR Modeling : Apply quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate predictions with in vitro cytotoxicity or antimicrobial activity data .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions may arise from variations in assay conditions or impurities. Mitigate this by:

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., MTT assay for cytotoxicity).
  • Purity Assessment : Use HPLC-MS to verify compound purity (>95%) and rule out byproducts.
  • Meta-Analysis : Statistically compare datasets from multiple studies (e.g., ANOVA) to identify confounding variables .

Q. What experimental design strategies are recommended for studying the compound’s reaction mechanisms?

Methodological Answer:

  • Factorial Design : Use a 2k^k factorial approach to evaluate the impact of variables (e.g., temperature, pH, solvent) on reaction yield or kinetics .
  • Kinetic Profiling : Perform time-resolved UV-Vis spectroscopy or quenched-flow experiments to identify rate-determining steps.
  • Isotopic Labeling : Introduce 13^{13}C or 15^{15}N isotopes at reactive sites to track mechanistic pathways via NMR or mass spectrometry .

Q. How can AI-driven tools enhance the study of this compound’s physicochemical properties?

Methodological Answer:

  • COMSOL Multiphysics Integration : Simulate diffusion or reaction kinetics in multi-phase systems using AI-optimized parameters.
  • Neural Networks : Train models on existing datasets (e.g., solubility or thermal stability) to predict untested conditions.
  • Autonomous Laboratories : Implement robotic platforms for high-throughput screening of derivatives under AI-guided conditions .

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